molecular formula C20H25N3O B5505911 4-piperidin-3-yl-N-(3-pyridin-2-ylpropyl)benzamide

4-piperidin-3-yl-N-(3-pyridin-2-ylpropyl)benzamide

Cat. No. B5505911
M. Wt: 323.4 g/mol
InChI Key: QYWSGJXLZOLTSK-UHFFFAOYSA-N
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Description

The study and development of compounds with a piperidinyl and pyridinyl benzamide structure have been of significant interest due to their diverse biological activities and potential therapeutic applications. These compounds are synthesized through various chemical reactions, leveraging their unique molecular structures for potential use in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of similar compounds involves microwave-assisted procedures, utilizing key intermediates like bis(benzofuran-enaminone) hybrids linked via piperazine, to afford target molecules under controlled conditions (Mekky et al., 2021). These methods highlight the efficiency and versatility of modern synthetic techniques in constructing complex molecular architectures.

Molecular Structure Analysis

Molecular structure analysis of related compounds often employs spectral data, elemental analyses, and sometimes X-ray crystallography to confirm the structures of newly synthesized molecules. For instance, structural confirmation through spectral data has been crucial in identifying the composition and configuration of novel piperidine derivatives (Desai et al., 2016).

Chemical Reactions and Properties

Chemical properties of piperidinyl benzamides and related compounds include their reactions under various conditions to afford derivatives with significant biological activities. For example, compounds have been developed to inhibit acetylcholinesterase, showcasing the chemical versatility and potential application in treating conditions like dementia (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are critical for understanding the behavior of these compounds under different environmental conditions. These properties are often determined through detailed physicochemical studies and contribute to the compound's potential applications.

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and the ability to undergo specific reactions, are essential for tailoring these compounds for particular uses. For example, modifications at the piperidine or pyridine moieties can significantly affect the compound's biological activity and receptor binding affinity (Zhou et al., 2008).

Scientific Research Applications

Anti-Acetylcholinesterase Activity

Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Specifically, substituting the benzamide with a bulky moiety significantly increased activity, highlighting the potential of these compounds in the development of antidementia agents (Sugimoto et al., 1990).

Antineoplastic Activity

Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, has shown promise in the treatment of chronic myelogenous leukemia (CML). This study aimed to identify the main metabolic pathways of flumatinib in humans, revealing that it is predominantly metabolized by amide bond cleavage (Gong et al., 2010).

Capillary Electrophoresis of Related Substances

Nonaqueous capillary electrophoresis has been utilized for the separation of imatinib mesylate and related substances, demonstrating the method's effectiveness and potential for quality control in pharmaceutical analysis (Ye et al., 2012).

Mycobacterium tuberculosis GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the potential for developing new antituberculosis agents (Jeankumar et al., 2013).

Synthesis of Piperazine-linked Bis(pyrimidines)

Efficient procedures for synthesizing piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) using bis(benzofuran-enaminone) hybrids have been reported, contributing to the advancement in the synthesis of complex organic compounds (Mekky et al., 2021).

properties

IUPAC Name

4-piperidin-3-yl-N-(3-pyridin-2-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c24-20(23-14-4-7-19-6-1-2-13-22-19)17-10-8-16(9-11-17)18-5-3-12-21-15-18/h1-2,6,8-11,13,18,21H,3-5,7,12,14-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWSGJXLZOLTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)C(=O)NCCCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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